molecular formula C10H9Cl3N2O2 B14533619 Propanoic acid, 2-[(2,4,6-trichlorophenyl)hydrazono]-, methyl ester CAS No. 62639-06-9

Propanoic acid, 2-[(2,4,6-trichlorophenyl)hydrazono]-, methyl ester

Cat. No.: B14533619
CAS No.: 62639-06-9
M. Wt: 295.5 g/mol
InChI Key: ZSUPHRWAORTQEP-UHFFFAOYSA-N
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Description

Propanoic acid, 2-[(2,4,6-trichlorophenyl)hydrazono]-, methyl ester is a chemical compound with significant interest in various scientific fields This compound is characterized by the presence of a propanoic acid backbone, a trichlorophenyl group, and a hydrazono functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-[(2,4,6-trichlorophenyl)hydrazono]-, methyl ester typically involves the reaction of 2,4,6-trichlorophenylhydrazine with methyl propanoate under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-70°C to facilitate the formation of the hydrazono linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-[(2,4,6-trichlorophenyl)hydrazono]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazono group to an amine.

    Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Propanoic acid, 2-[(2,4,6-trichlorophenyl)hydrazono]-, methyl ester has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of propanoic acid, 2-[(2,4,6-trichlorophenyl)hydrazono]-, methyl ester involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The trichlorophenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 2,2,3-trichloro-, methyl ester
  • Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, methyl ester
  • Propanoic acid, 2,3-dichloro-, methyl ester

Uniqueness

Propanoic acid, 2-[(2,4,6-trichlorophenyl)hydrazono]-, methyl ester is unique due to the presence of the hydrazono group, which imparts distinct reactivity and potential biological activity. The trichlorophenyl group further enhances its chemical stability and lipophilicity, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

62639-06-9

Molecular Formula

C10H9Cl3N2O2

Molecular Weight

295.5 g/mol

IUPAC Name

methyl 2-[(2,4,6-trichlorophenyl)hydrazinylidene]propanoate

InChI

InChI=1S/C10H9Cl3N2O2/c1-5(10(16)17-2)14-15-9-7(12)3-6(11)4-8(9)13/h3-4,15H,1-2H3

InChI Key

ZSUPHRWAORTQEP-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)OC

Origin of Product

United States

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